Mebezonium

Veterinary euthanasia Comparative pharmacology Pentobarbital

Forensic toxicologists and QC labs face analytical challenges with mebezonium due to its unique requirement for ion-pairing SPE (e.g., heptafluorobutyric acid) and distinct extraction recovery (~65.4% at 1 mg/L). Generic NMBA assays are not validated for this quaternary ammonium compound. - Certified reference standard for LC-MS/MS method development and batch release testing of T-61/Tanax ternary formulations (50 mg/mL mebezonium iodide). - Enables accurate quantification in biological matrices: documented blood levels of 6.5 mg/L and serum levels of 10.9 mg/L in intoxication cases. - Supports forensic differential analysis: mebezonium shows marked hepatic accumulation (24.80 mg/kg liver) distinct from embutramide, guiding appropriate tissue selection.

Molecular Formula C19H40N2+2
Molecular Weight 296.5 g/mol
CAS No. 688299-17-4
Cat. No. B1211741
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMebezonium
CAS688299-17-4
Synonyms4,4'-methylenebis(cyclohexyltrimethyl)ammonium
mebezonium
mebezonium iodide
Molecular FormulaC19H40N2+2
Molecular Weight296.5 g/mol
Structural Identifiers
SMILESC[N+](C)(C)C1CCC(CC1)CC2CCC(CC2)[N+](C)(C)C
InChIInChI=1S/C19H40N2/c1-20(2,3)18-11-7-16(8-12-18)15-17-9-13-19(14-10-17)21(4,5)6/h16-19H,7-15H2,1-6H3/q+2
InChIKeyGSTUMYVOFKPZNS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Mebezonium for Veterinary Euthanasia


Mebezonium is a quaternary ammonium compound that functions as a neuromuscular blocking agent, primarily recognized as the active muscle relaxant component in veterinary euthanasia solutions such as T-61 and Tanax [1]. Its molecular formula is C19H40N2+2 with a molecular weight of 296.5 g/mol [2]. The compound exerts its pharmacological effect by acting as a competitive antagonist at nicotinic acetylcholine receptors at the neuromuscular junction, leading to paralysis of striated skeletal and respiratory muscles and rapid circulatory collapse [3].

Selection Analytical reference standard for NMBA quantification Certified material for LC-MS/MS method validation
Workflow Veterinary formulation QC Content uniformity testing in ternary mixtures
Use Context Forensic toxicology research Postmortem distribution and interpretation studies

Mebezonium: Beyond Simple NMBA Substitution


In-class substitution of neuromuscular blocking agents (NMBAs) is not scientifically justifiable for Mebezonium due to its unique combination of a depolarizing mechanism, its integral role in a fixed-ratio ternary euthanasia formulation, and its distinct analytical behavior. Unlike common surgical NMBAs (e.g., rocuronium, cisatracurium) which are non-depolarizing competitive antagonists [1], Mebezonium is reported to induce persistent depolarization (Dauerdepolarisation) at the motor endplate [2]. Furthermore, the compound's efficacy and procurement value are defined by its presence in the proprietary T-61/Tanax mixture (200 mg/mL embutramide, 50 mg/mL mebezonium iodide, 5 mg/mL tetracaine) [3]; substituting an alternative NMBA would disrupt the synergistic narcotic-paralytic-anesthetic triad. Additionally, Mebezonium's analytical detection requires specialized solid-phase extraction with ion-pairing reagents (e.g., heptafluorobutyric acid), a protocol distinct from those optimized for other quaternary ammonium relaxants [4], impacting forensic and quality control workflows.

Mechanism Depolarizing block vs. non-depolarizing surgical NMBAs may alter muscle response and recovery profile.
Formulation Fixed-ratio ternary mixture (embutramide/mebezonium/tetracaine) limits single-agent substitution without synergy loss.
Analysis Requires ion-pairing SPE (heptafluorobutyric acid); generic NMBA extraction methods may not recover mebezonium reliably.

Mebezonium Quantitative Evidence


Irreversibility: T-61 vs. Pentobarbital in Dogs

In a controlled comparative study, T-61 (a formulation containing 50 mg/mL Mebezonium iodide) demonstrated a statistically significant difference in irreversible outcome compared to double-strength pentobarbital [1].

Irreversibility vs. pentobarbital
Head-to-head
0/9 vs. 3/12 dogs showed recovery (pentobarbital)
Reported irreversible outcome context
In vivo canine model; EEG, ECG, BP monitored
Veterinary euthanasia Comparative pharmacology Pentobarbital

Extraction Recovery in LC-MS Screening

A validated HPLC-ESI-MS screening procedure quantified the extraction recovery of eight quaternary nitrogen muscle relaxants, providing a direct analytical benchmark for Mebezonium [1].

Extraction recovery LC-MS
Analytical context
65.4% at 1 mg/L blood
Intermediate recovery; dedicated method required
Ion-pair SPE, methylene chloride, pH 5.4
Analytical toxicology Forensic chemistry LC-MS

Tissue Distribution: Mebezonium vs. Embutramide

A validated LC-MS/MS method quantified the postmortem distribution of the two main active components of Tanax, revealing a stark contrast in tissue accumulation between Mebezonium iodide and embutramide [1].

Tissue distribution: liver vs. blood
Reported
24.80 mg/kg liver vs. 2.74-5.06 mg/L embutramide in blood
Marked hepatic sequestration profile
LC-MS/MS, postmortem case; matrix selection critical
Forensic toxicology Postmortem distribution Pharmacokinetics

Mebezonium Quantification in Forensic Blood

Application of a validated LC-ESI-MS method to a real forensic case demonstrated the method's capability to detect and quantify Mebezonium at high levels in postmortem blood [1].

Forensic blood concentration
Analytical context
6.5 mg/L
Forensic reference concentration
Ion-pair extraction, HPLC-ESI-MS; r>0.929
Forensic toxicology Method validation NMBA quantification

Mebezonium Serum Concentration: Fatal Intoxication

A dedicated LC-MS/MS method with SPE and ion-pairing reagent enabled the quantification of Mebezonium in serum from a veterinarian fatality, providing a critical reference point for toxicological interpretation [1].

Serum concentration fatal case
Analytical context
10.9 mg/L
Validated LC-MS/MS protocol established
SPE with heptafluorobutyric acid, C18 column
Forensic toxicology Postmortem toxicology LC-MS/MS

Mebezonium Iodide in T-61 Ternary Formulation

The official product monograph for T-61 defines the precise quantitative composition of the ternary euthanasia solution, establishing Mebezonium's specific dose in relation to the other active ingredients [1].

T-61 formulation composition
Specification review
50 mg/mL mebezonium iodide in ternary solution
Fixed-ratio formulation component
Embutramide 200 mg/mL, tetracaine 5 mg/mL
Veterinary pharmacology Euthanasia formulation Drug procurement

Mebezonium Applications in Research & Industry


Forensic Reference Standard for NMBA Quantification

Forensic and clinical toxicology laboratories should procure Mebezonium as a certified reference standard for the development and validation of LC-MS/MS methods. The quantitative evidence establishes Mebezonium's intermediate extraction recovery (∼65.4% at 1 mg/L) and its need for specialized ion-pairing SPE (e.g., with heptafluorobutyric acid) distinct from other NMBAs [1]. This ensures accurate quantification in cases of suspected T-61/Tanax intoxication, where blood concentrations of 6.5 mg/L and serum concentrations of 10.9 mg/L have been documented .

Veterinary Euthanasia Formulation QC

Regulatory and quality control laboratories in the veterinary pharmaceutical sector require Mebezonium reference material to verify the potency and content uniformity of T-61/Tanax formulations. The product monograph specifies a fixed concentration of 50 mg/mL mebezonium iodide in the ternary mixture [1]. The analytical differentiation from the narcotic embutramide (200 mg/mL) and local anesthetic tetracaine (5 mg/mL) is critical for batch release testing and stability studies, ensuring the reliable irreversibility of the euthanasia outcome observed in comparative studies .

Postmortem Casework: Euthanasia Poisoning

Forensic pathologists and toxicologists investigating fatalities where T-61 or Tanax is suspected should specifically request or perform Mebezonium quantification. Evidence demonstrates that Mebezonium distributes differently than embutramide, with marked hepatic accumulation (24.80 mg/kg in liver vs. 2.74-5.06 mg/L for embutramide in blood) [1]. Therefore, liver tissue or femoral vein serum is the preferred matrix for confirming exposure, and Mebezonium-specific validated methods are essential for accurate interpretation, as generic NMBA assays are not validated for this compound .

Depolarizing Neuromuscular Blocker Research

Researchers investigating the structure-activity relationships or mechanisms of quaternary ammonium neuromuscular blockers may select Mebezonium as a model compound. Its reported mechanism of inducing persistent depolarization (Dauerdepolarisation) at the motor endplate differentiates it from the competitive, non-depolarizing blockade of agents like rocuronium or cisatracurium [1]. This provides a unique tool for electrophysiological studies examining the differential effects of depolarizing versus non-depolarizing blockade on the nicotinic acetylcholine receptor, particularly in the context of irreversible paralysis for humane endpoints.

Application
Selection Property
Validation Focus
Forensic reference standard for NMBA quantification
Certified LC-MS/MS reference material
Extraction recovery & ion-pairing SPE method verification
Veterinary euthanasia formulation QC
Potency and content uniformity verification
Batch release testing per monograph specification
Postmortem euthanasia casework
Mebezonium-specific validated method
Liver tissue or femoral serum matrix selection
Depolarizing NMBA research
Persistent depolarization mechanism
Nicotinic receptor electrophysiology studies

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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